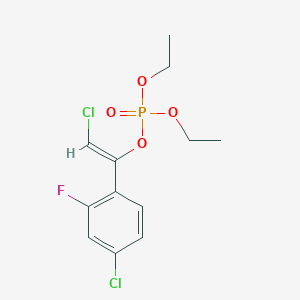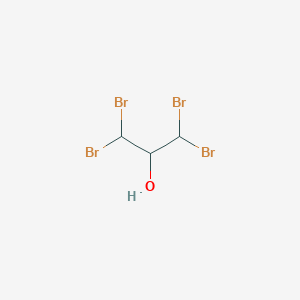
1,1,3,3-Tetrabromopropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabromopropan-2-ol is an organic compound with the molecular formula C3H4Br4O It is a brominated alcohol, characterized by the presence of four bromine atoms and one hydroxyl group attached to a three-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabromopropan-2-ol can be synthesized through the bromination of propan-2-ol. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrabromopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted propan-2-ol derivatives.
Elimination: Formation of alkenes such as 1,3-dibromopropene.
Oxidation: Formation of carbonyl compounds like 1,1,3,3-tetrabromopropanone.
Reduction: Formation of alkanes like 1,1,3,3-tetrabromopropane.
科学的研究の応用
1,1,3,3-Tetrabromopropan-2-ol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other brominated compounds.
作用機序
The mechanism of action of 1,1,3,3-tetrabromopropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
類似化合物との比較
1,1,3,3-Tetrabromopropan-2-ol can be compared with other brominated alcohols and halogenated compounds:
1,1,3,3-Tetrabromopropane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,1,2,3-Tetrabromopropane: Different bromination pattern, resulting in distinct chemical properties.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated analog with different halogen atoms, leading to variations in reactivity and applications.
特性
CAS番号 |
62872-21-3 |
|---|---|
分子式 |
C3H4Br4O |
分子量 |
375.68 g/mol |
IUPAC名 |
1,1,3,3-tetrabromopropan-2-ol |
InChI |
InChI=1S/C3H4Br4O/c4-2(5)1(8)3(6)7/h1-3,8H |
InChIキー |
DRXMQBJPSSCMPM-UHFFFAOYSA-N |
正規SMILES |
C(C(Br)Br)(C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


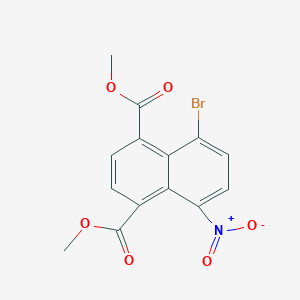
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
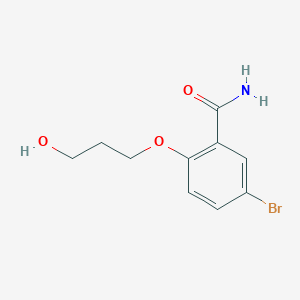
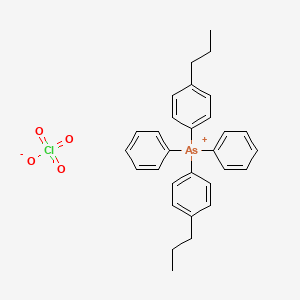
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)


![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
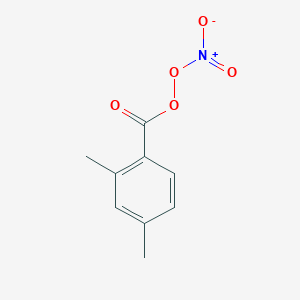
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

